molecular formula C11H22N2O B11789986 (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine

(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine

Cat. No.: B11789986
M. Wt: 198.31 g/mol
InChI Key: NJYWMOICVCOYSG-ILDUYXDCSA-N
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Description

(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine is a chiral amine compound that features a cyclohexane ring substituted with a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment to Cyclohexane: The final step involves the attachment of the methoxypyrrolidine group to the cyclohexane ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine group can enhance binding affinity and selectivity, leading to desired biological effects. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
  • (S)-2-(3-Methoxypyrrolidin-1-yl)ethan-1-ol
  • (S)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone

Uniqueness

(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine is unique due to its specific structural features, such as the combination of a cyclohexane ring and a methoxypyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-[(3S)-3-methoxypyrrolidin-1-yl]cyclohexan-1-amine

InChI

InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3/t9?,10?,11-/m0/s1

InChI Key

NJYWMOICVCOYSG-ILDUYXDCSA-N

Isomeric SMILES

CO[C@H]1CCN(C1)C2CCC(CC2)N

Canonical SMILES

COC1CCN(C1)C2CCC(CC2)N

Origin of Product

United States

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